1-(3-甲基硫代丙酰基)吡咯烷-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

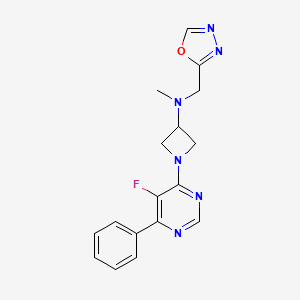

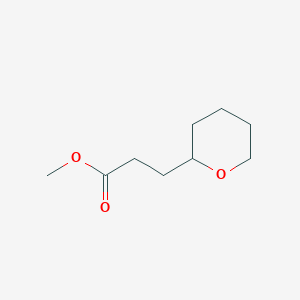

“1-(3-Methylsulfanylpropanoyl)pyrrolidine-2-carboxylic acid” is a compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound is also known as Epicaptopril .

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed for the synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .Molecular Structure Analysis

The molecular structure of this compound involves a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is characterized by sp3-hybridization, which allows efficient exploration of the pharmacophore space . The molecule also contains a carboxylic acid group .Chemical Reactions Analysis

The reactions of carboxylic acids generally belong to one of four principal classes, depending on the point in the molecule where the reaction occurs . These include reactions involving the O-H bond, reactions at the carbonyl bond, decarboxylation, and substitution on the R group .Physical And Chemical Properties Analysis

Carboxylic acids, like the one present in this compound, are weak acids . They are many orders of magnitude stronger than the corresponding alcohols . The polarity of the carbonyl group in the carboxyl group contributes to the acidity of the carboxylic acids .科学研究应用

晶体结构研究

1-(3-甲基硫代丙酰基)吡咯烷-2-羧酸与卡托普利密切相关,卡托普利是一种因其晶体结构而受到研究的化合物。卡托普利及其二硫化代谢物的结构通过 X 射线衍射确定,揭示了其脯氨酸环和含有巯基侧链的构象差异。这些研究有助于了解此类化合物中的分子几何形状和相互作用(Bojarska 等人,2015 年)。

量子化学计算

该化合物已参与了专注于量子化学计算的研究。例如,研究了涉及 1H-吡唑-3-羧酸的反应,导致各种衍生物。这些研究对于了解相关化合物在制药和生化背景下的反应性和潜在应用至关重要(Yıldırım 等人,2005 年)。

萃取反应研究

研究了其类似物吡啶-3-羧酸的萃取反应效率。此类研究在制药行业的生产和分离过程中至关重要,突出了 1-(3-甲基硫代丙酰基)吡咯烷-2-羧酸的类似应用潜力(Kumar 和 Babu,2009 年)。

合成和生物活性

还对包括类似于 1-(3-甲基硫代丙酰基)吡咯烷-2-羧酸的吡咯烷化合物的各种衍生物的合成进行了研究。这些研究通常评估它们的生物活性,例如抗炎和镇痛作用,突出了该化合物在药物化学中的相关性(Muchowski 等人,1985 年)。

催化应用

该化合物参与了专注于催化的研究,例如立体选择性迈克尔加成反应。这证明了它作为有机合成中催化剂的潜在作用,有助于开发新的药物和精细化学品(Singh 等人,2013 年)。

作用机制

Target of Action

The primary targets of 1-(3-Methylsulfanylpropanoyl)pyrrolidine-2-carboxylic acid, also known as Epicaptopril , include Metallo-beta-lactamase L1 , Beta-lactamase , Organic hydroperoxide resistance protein , and Angiotensin-converting enzyme . These targets play crucial roles in various biological processes, including antibiotic resistance and blood pressure regulation .

Mode of Action

Epicaptopril interacts with its targets by binding to their active sites, thereby modulating their activities

Biochemical Pathways

Given its targets, it can be inferred that it may influence pathways related to antibiotic resistance and blood pressure regulation .

Pharmacokinetics

The pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Based on its known targets, it can be inferred that it may have potential effects on antibiotic resistance and blood pressure regulation .

安全和危害

While specific safety and hazard information for “1-(3-Methylsulfanylpropanoyl)pyrrolidine-2-carboxylic acid” is not available, it’s important to handle all chemicals with care. Pyrrolidine, a component of this compound, is considered hazardous. It is highly flammable and causes severe skin burns and eye damage .

未来方向

属性

IUPAC Name |

1-(3-methylsulfanylpropanoyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3S/c1-14-6-4-8(11)10-5-2-3-7(10)9(12)13/h7H,2-6H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIKWFPYPZTKAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(=O)N1CCCC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,4-dimethoxyphenyl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide](/img/structure/B2924534.png)

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2924537.png)

![5-methyl-2-phenyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2924542.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2924543.png)

![6-Benzyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2924547.png)

![(Z)-3-(3,4-dimethoxyphenyl)-N-[(1,2-dimethylindol-5-yl)methyl]acrylamide](/img/structure/B2924549.png)